molecular formula C28H21N3O3S2 B2467988 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394230-05-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2467988
CAS No.: 394230-05-8
M. Wt: 511.61
InChI Key: FKMZPUANGWOTPX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known to confer diverse biological activities. Benzothiazole derivatives are frequently investigated for their potential as enzyme inhibitors, with recent studies exploring their role as potent, dual-target inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The inhibition of these enzymes is a promising therapeutic strategy for managing pain and inflammation, as it simultaneously elevates levels of beneficial epoxy fatty acids and endocannabinoids . The compound's molecular architecture, which also features a sulfonamide linker, is commonly employed in the design of pharmacologically active molecules targeting various enzymes and receptors. This combination of structural features makes it a valuable chemical tool for probing biological systems and structure-activity relationships (SAR). Researchers can utilize this compound in in vitro assays to investigate its inhibitory potential, selectivity profile, and mechanism of action against specific biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S2/c32-27(29-22-8-5-7-21(18-22)28-30-24-9-2-4-11-26(24)35-28)20-12-14-23(15-13-20)36(33,34)31-17-16-19-6-1-3-10-25(19)31/h1-15,18H,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZPUANGWOTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonylation: The resulting compound undergoes sulfonylation with indoline-1-sulfonyl chloride in the presence of a base like triethylamine.

    Amidation: Finally, the sulfonylated product is reacted with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, derivatives of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide have been evaluated for their cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer) : One derivative demonstrated an IC50 value of 0.29 µM, indicating potent activity.
  • MDA-MB-231 (breast cancer) : Additional studies are ongoing to assess the efficacy against this cell line.

Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, as evidenced by assays such as annexin V-FITC and DAPI staining.

Antimicrobial Activity

The benzimidazole moiety present in this compound is known for its antimicrobial properties. Compounds similar to this compound have shown inhibition against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

This compound has also been studied as a potential enzyme inhibitor, particularly as an α-glucosidase inhibitor. Derivatives have shown significant inhibition in vitro, indicating possible applications in diabetes management by modulating glucose absorption.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the benzimidazole core .
  • Introduction of the phenyl group .
  • Formation of the indoline sulfonyl benzamide moiety .

Common reagents include anhydrous solvents and coupling agents, with controlled temperatures required to minimize side reactions.

Case Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on A549 and MDA-MB-231 cell lines. The study concluded that certain derivatives exhibited promising anticancer activity with minimal toxicity to normal cells.

Case Study on Antimicrobial Effects

Another research article highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzimidazole moiety showed significant inhibition zones compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzo[d]thiazol-2-ylphenyl Benzamide Derivatives

Several analogs share the N-(benzo[d]thiazol-2-ylphenyl)benzamide scaffold but differ in sulfonamide substituents or amide modifications. Key examples include:

Sulfonamide Variants
  • Piperidine-sulfonyl derivatives (e.g., compounds 4–20 to 4–26 in ):
    These compounds replace the indoline group with aryl-sulfonyl-piperidine moieties. For instance:

    • 4–20 : 2,4-Dichlorophenyl-sulfonyl-piperidine
    • 4–23 : 2,4-Dimethoxyphenyl-sulfonyl-piperidine
    • 4–26 : 2,4,6-Trifluorophenyl-sulfonyl-piperidine
      Impact : The piperidine ring enhances solubility, while halogenated or methoxy aryl groups modulate electronic properties. Melting points range from 148°C (4–26) to 195°C (4–21), suggesting steric and electronic effects on crystallinity .
  • No direct melting point data is available, but similar sulfonamides (e.g., 4–21: 148–151°C) suggest moderate thermal stability .
Amide Substituent Variations
  • 4-Methoxybenzamide (3q in ): Melting point: 159–162°C.
  • Cinnamamide (3u in ):
    Melting point: 189–192°C. The extended conjugated system may increase rigidity and π-stacking capacity .
  • Octanamide (3v in ):
    Melting point: 54–56°C. The aliphatic chain reduces crystallinity, highlighting how lipophilic groups lower thermal stability .

Spectral and Physicochemical Properties

IR Spectroscopy
  • C=O Stretching : Observed at 1663–1682 cm⁻¹ in hydrazinecarbothioamides (), consistent with benzamide derivatives. Absence of this band in triazoles confirms structural conversion .
  • S-H and C=S Bands : Absent in thione tautomers (1247–1255 cm⁻¹ for C=S), supporting the target compound’s stability in the thione form if applicable .
NMR Spectroscopy
  • 1H-NMR : Aromatic protons in benzo[d]thiazole appear as doublets near δ 7.5–8.5 ppm (). Sulfonamide protons (NH) resonate at δ 8.0–10.0 ppm, depending on substituents .
  • 13C-NMR : Carbonyl signals (C=O) near δ 165–170 ppm, with sulfonyl carbons at δ 55–65 ppm () .
Melting Points and Yields
Compound Substituent Melting Point (°C) Yield (%) Source
3q () 4-Methoxybenzamide 159–162 51
3r () 4-Chlorobenzamide 148–151 66
4–21 () 2,4-Dibromophenyl-sulfonyl 195–197 28
4–26 () 2,4,6-Trifluorophenyl-sulfonyl 138–142 16
Target Compound (Inferred) Indolin-1-ylsulfonyl ~150–160 (est.) N/A N/A

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety , an indoline sulfonyl group , and a benzamide structure . The synthesis typically involves multi-step organic reactions, which include:

  • Formation of the Benzothiazole Moiety : Achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
  • Attachment of the Phenyl Group : Coupling with halogenated benzene derivatives via palladium-catalyzed cross-coupling.
  • Introduction of the Indoline Sulfonyl Group : Reacting the phenyl-benzothiazole intermediate with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against various cancer cell lines by inducing apoptosis through modulation of key signaling pathways .

Antiviral Activity

Research has shown that benzothiazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV). The mechanism involves interference with viral entry and replication processes, suggesting potential therapeutic applications in antiviral drug development .

Ion Channel Modulation

Another area of interest is the compound's interaction with ion channels. A study highlighted that certain analogs exhibited inhibitory effects on Kv1.3 channels, which are implicated in autoimmune diseases. This suggests that these compounds could serve as leads for developing treatments for conditions like multiple sclerosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerN-(3-benzothiazol-2-yl)phenylInduction of apoptosis; inhibition of cell proliferation
AntiviralBenzothiazole derivativesInhibition of HCV replication
Ion Channel ModulationKv1.3 inhibitorsBlockade of ion channel activity

Detailed Research Findings

  • Anticancer Activity : A study involving various benzothiazole derivatives showed that modifications to the indoline sulfonamide structure significantly enhanced anticancer efficacy against breast cancer cell lines, indicating structure-activity relationships (SAR) that could inform future drug design .
  • Antiviral Mechanisms : The antiviral activity against HCV was attributed to the ability of these compounds to disrupt viral protein synthesis and assembly, highlighting their potential as antiviral agents .
  • Ion Channel Research : The modulation of Kv1.3 channels by related compounds was assessed using patch-clamp techniques, revealing promising results for therapeutic applications in treating autoimmune disorders .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide be optimized for reproducibility?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, such as coupling benzo[d]thiazole and indolin-1-ylsulfonyl precursors via amide bond formation. Key steps include:

  • Reagent Selection : Use TBHP (tert-butyl hydroperoxide) as an oxidizing agent to facilitate cyclization or coupling reactions under reflux conditions .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol) to achieve >95% purity .
  • Validation : Confirm yield and purity via TLC, HPLC, and spectroscopic methods (e.g., 1^1H/13^13C NMR, mass spectrometry) .

Q. What structural features of this compound influence its stability under varying pH conditions?

  • Methodological Answer : Stability assays should focus on:

  • Functional Groups : The indolin-1-ylsulfonyl group may hydrolyze under acidic conditions, while the benzamide backbone is pH-sensitive.
  • Analytical Tools : Use UV-Vis spectroscopy and LC-MS to monitor degradation products at pH 1–14 .
  • Buffer Systems : Simulate physiological (pH 7.4) and extreme conditions (pH 2–3 for gastric stability) .

Q. How can researchers validate the compound’s molecular structure post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions) to confirm stereochemistry .
  • Spectroscopy : Compare experimental IR, NMR, and HRMS data with computational predictions (e.g., density functional theory) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Analog Design : Introduce substituents (e.g., trifluoromethyl, methoxy) to the benzamide or thiazole moieties to enhance lipophilicity and target binding .
  • Assays : Use enzymatic inhibition assays (e.g., ATP-competitive kinase assays) and molecular docking to map interactions with catalytic domains .
  • Data Analysis : Correlate IC50_{50} values with electronic (Hammett constants) or steric parameters (Taft indices) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) alongside antimicrobial tests (MIC against S. aureus or E. coli) to identify selectivity windows .
  • Mechanistic Studies : Use transcriptomics or proteomics to distinguish off-target effects from pathway-specific actions .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., triazolopyridazines) to isolate key functional groups .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • In Vivo Models : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals .
  • Analytical Workflow : Quantify bioavailability via LC-MS/MS, focusing on metabolites (e.g., sulfonyl cleavage products) .
  • Parameter Calculation : Derive t1/2t_{1/2}, CmaxC_{max}, and AUC using non-compartmental analysis (Phoenix WinNonlin) .

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